Comparative Redox Potential: Differentiating 2-Chloro-1,4-benzoquinone from 2,6-Dichloro- and Unsubstituted Benzoquinone
The redox potential of 2-Chloro-1,4-benzoquinone is reported as +0.6 V (vs Ag/AgCl) . This is notably lower than the more strongly oxidizing 2,6-dichloro-1,4-benzoquinone and significantly higher than unsubstituted 1,4-benzoquinone, which has a standard one-electron half-cell reduction potential of approximately +99 mV to form benzosemiquinone [1]. This intermediate redox potential positions 2-CBQ as a milder oxidant than its dichlorinated counterpart, offering more selective reactivity.
| Evidence Dimension | Redox Potential |
|---|---|
| Target Compound Data | +0.6 V (vs Ag/AgCl) |
| Comparator Or Baseline | 1,4-Benzoquinone: ~ +99 mV; 2,6-Dichloro-1,4-benzoquinone: (inferred to be higher) |
| Quantified Difference | ~ +501 mV higher than 1,4-Benzoquinone; lower than 2,6-Dichloro-1,4-benzoquinone |
| Conditions | Target compound: unspecified conditions. Comparator: Standard, one-electron half-cell reduction potential. |
Why This Matters
The intermediate redox potential (+0.6 V) allows for selective oxidation reactions where the stronger oxidant 2,6-dichloro-1,4-benzoquinone might be too harsh or unselective.
- [1] Jack Westin. (n.d.). MCAT Course Homework: University Strategy Class 10 Passage 3. View Source
